molecular formula C12H16N2O2 B13296529 N-(4-hydroxyphenyl)piperidine-4-carboxamide

N-(4-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B13296529
M. Wt: 220.27 g/mol
InChI Key: LVGLKNIPHOHFST-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1235439-23-2) is a chemical compound with a molecular weight of 256.73 and the formula C12H17ClN2O2 . This compound features the piperidine-4-carboxamide scaffold, which is a structure of high interest in medicinal chemistry for designing novel bioactive molecules. The piperidine-4-carboxamide moiety has been identified as a promising scaffold for the development of inhibitors for secretory glutaminyl cyclase (sQC), a therapeutic target for modifying the progression of Alzheimer's disease . Furthermore, piperidine derivatives, in general, are extensively researched for their potential interactions with various biological targets, including opioid receptors, and are explored for applications in treating central nervous system (CNS) disorders, cancer, and as potential local anesthetics . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-hydroxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)

InChI Key

LVGLKNIPHOHFST-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Coupling Reaction

The coupling reaction is a crucial step in the synthesis. It involves the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or aminium salts (e.g., O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HBTU). These agents facilitate the formation of the amide bond between piperidine-4-carboxylic acid and 4-hydroxyaniline.

Reaction Conditions

The reaction conditions can significantly affect the yield and purity of the product. Common conditions include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used due to their ability to dissolve both reactants and facilitate the coupling reaction.
  • Temperature: Room temperature to slightly elevated temperatures (around 25°C to 40°C) are typically used to avoid side reactions.
  • Catalysts or Additives: Sometimes, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are added to enhance the reaction rate.

Properties and Applications

This compound exhibits properties that make it a candidate for further research in pharmaceutical and chemical fields. Its structural similarity to other bioactive compounds suggests potential applications in drug development.

Physical and Chemical Properties

Property Description
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)
Standard InChIKey LVGLKNIPHOHFST-UHFFFAOYSA-N

Chemical Reactions Analysis

Substitution Reactions

The hydroxyphenyl group undergoes nucleophilic substitution, while the piperidine nitrogen participates in alkylation:

Aromatic Substitution

Target PositionReagentProductConditions
Para-hydroxylSOCl₂/PBr₃Halogenated derivatives0°C → RT, 12-24 hr
Piperidine N2-Bromoethyl arenesN-Alkylated piperidine derivativesDMF, 50°C, 16 hr

Example: Reaction with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene in DMF at 50°C for 16 hours yields N-alkylated products with 51% efficiency .

Oxidation of Phenolic Group

The hydroxyphenyl moiety oxidizes to quinone derivatives under strong oxidizing conditions:

  • Reagents : KMnO₄ (acidic), CrO₃

  • Products : Ortho-quinone derivatives (unstable; characterized via UV-Vis).

Reduction of Amide Bond

Limited data suggest partial reduction of the carboxamide to amine intermediates using LiAlH₄, though yields are suboptimal (<30%).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalyst SystemSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides/aminesN-Aryl piperidine analogues

These reactions enhance structural diversity for pharmacological studies .

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves amide bond to 4-hydroxyphenylamine and piperidine-4-carboxylic acid.

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C-N bond cleavage.

Table 1: Substitution Reaction Optimization

EntryReagentSolventTemp (°C)Time (hr)Yield (%)
11-(2-Bromoethyl)areneDMF501651
2SOCl₂DCM0→252468

Table 2: Oxidation Parameters

Oxidizing AgentConcentrationTemp (°C)Product Stability
KMnO₄0.1M70Low (decomposes in 2 hr)

Scientific Research Applications

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with a piperidine ring and a hydroxyphenyl group that is used in scientific research. It has potential therapeutic applications in cancer, inflammation, and neurological disorders.

Scientific Research Applications

This compound hydrochloride is employed across various scientific disciplines:

  • Chemistry It serves as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
  • Biology The compound is studied for its effects on cellular processes and interactions with biological macromolecules.
  • Medicine Preclinical studies suggest potential therapeutic effects in treating cancer, inflammation, and neurological disorders.
  • Industry It is used in developing new materials and as an intermediate in pharmaceutical production.

This compound hydrochloride has diverse biological activities, making it relevant in medicinal chemistry.

Mechanisms of Action

  • Inhibition of DNA Gyrase The compound can disrupt bacterial cell division and exhibit antimicrobial properties by inhibiting DNA gyrase, an enzyme crucial for DNA replication and transcription.
  • Modulation of Signaling Pathways It may influence pathways related to inflammation and cancer cell proliferation, potentially leading to therapeutic effects.

Antimicrobial Activity

In vitro studies have demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

Bacterial StrainMIC (mg/mL)
Escherichia coli3.125
Staphylococcus aureus6.25
Candida albicans12.5

These results suggest the compound's potential as an antibacterial agent, particularly against resistant strains.

Anti-Cancer Potential

The compound has shown promise in preclinical studies as an anti-cancer agent and its ability to inhibit cancer cell proliferation has been evaluated in various cancer cell lines.

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)22.5
A549 (Lung Cancer)18.7

Inhibition of cell viability in these lines indicates its potential as a therapeutic candidate for cancer treatment.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Preclinical Evaluation for Cancer Therapy

Antimicrobial Efficacy Assessment

Comparison with Similar Compounds

Table 2: Piperidine Ring Modifications

Compound Name Piperidine Substituent Activity/Property Reference
N-(4-Hydroxyphenyl)piperidine-4-carboxamide None (parent structure) Baseline activity
TAK-220 1-Acetyl, 4-carbamoylbenzyl Potent CCR5 antagonism (IC₅₀ = 3.5 nM)
AZD5363 1-Pyrrolopyrimidinyl, 4-amino Akt inhibition (IC₅₀ < 10 nM)
Compounds 10a–14c () Sulfonyl-linked aromatic groups Antiangiogenic (DNA cleavage)
  • Bulkier Substituents : TAK-220’s carbamoylbenzyl group enhances CCR5 binding and metabolic stability, demonstrating the importance of lipophilicity in antiviral activity .
  • Sulfonyl Additions : Compounds with sulfonyl-linked aromatic rings (e.g., 10a–14c) exhibit dual antiangiogenic and DNA cleavage activities, suggesting synergistic effects from electron-withdrawing groups .

Table 3: Activity Comparison of Selected Analogs

Compound Name Target/Mechanism Potency (IC₅₀/EC₅₀) Reference
This compound Underexplored
TAK-220 CCR5 antagonist 0.42 nM (fusion)
AZD5363 Akt kinase inhibitor <10 nM
Compounds 10a–14c Antiangiogenic/DNA cleavage Significant activity
  • Antiangiogenic Activity : Derivatives like 10a–14c inhibit microvessel proliferation, highlighting the role of sulfonyl-linked aromatic groups in disrupting tumor vasculature .
  • Kinase Inhibition : AZD5363’s pyrrolopyrimidinyl group enables ATP-competitive inhibition of Akt, a key cancer target .

Biological Activity

N-(4-hydroxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyphenyl group, which contributes to its biological activity. The compound's unique structure allows it to interact with various biological macromolecules, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves its inhibition of DNA gyrase, an enzyme crucial for DNA replication and transcription. By targeting DNA gyrase, the compound disrupts bacterial and cancer cell proliferation, leading to cell death. This mechanism underpins its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that the compound's Minimum Inhibitory Concentration (MIC) values range significantly depending on the bacterial species tested .

Bacterial Strain MIC (mg/mL)
E. coli3.125
C. albicans6.25
P. aeruginosa100

This table summarizes the antimicrobial efficacy of the compound against selected strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against lung (A549) and colon (HT-29) cancer cells with IC50 values indicating potent activity . The compound's ability to modulate apoptotic pathways makes it a candidate for further development in oncology.

Cancer Cell Line IC50 (µg/mL)
A549208.58
HT-29238.14

Anti-inflammatory and Neuroprotective Effects

Beyond its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation and providing neuroprotection. Studies suggest that it may inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress . This dual action positions it as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the effects of this compound against Mycobacterium abscessus highlighted its role as a DNA gyrase inhibitor, showcasing its potential as an alternative treatment for resistant infections .
  • Cytotoxicity Assessment : In a comparative analysis of various piperidine derivatives, this compound was evaluated for its cytotoxic effects on multiple cancer cell lines, revealing significant activity that warrants further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-hydroxyphenyl)piperidine-4-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 4-aminophenol under amide-forming conditions (e.g., using carbodiimide coupling agents). A key step is the purification via column chromatography with solvents like hexane/ether (10:1), yielding ~73% purity. Post-synthesis, HPLC (≥98% purity) and NMR spectroscopy (δ values for aromatic protons at ~6.8–7.2 ppm and piperidine carbons at ~40–50 ppm) are critical for validation .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation. For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å) and hydrogen-bonding networks are resolved to validate stereochemistry and intermolecular interactions . Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on structurally similar piperidine derivatives, acute toxicity (Category 4 for oral/dermal/inhalation routes) requires lab precautions: use fume hoods, nitrile gloves, and emergency eyewash stations. Storage should adhere to GHS guidelines (e.g., dry, cool conditions away from oxidizers) .

Advanced Research Questions

Q. How do benzylic substituents influence the inhibitory activity of piperidine-4-carboxamide derivatives against T-type Ca²⁺ channels?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that dialkyl groups (e.g., ethyl, fluorophenyl) at the benzylic position enhance inhibitory potency by increasing lipophilicity and target binding. For example, N-[2-ethyl-2-(4-fluorophenyl)butyl] derivatives exhibit IC₅₀ values <100 nM in patch-clamp assays. Molecular docking simulations further reveal interactions with channel voltage-sensing domains .

Q. What in vivo models validate the pharmacokinetic and therapeutic potential of this compound?

  • Methodological Answer : Oral administration in xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma) demonstrates tumor stasis at 50 mg/kg/day, correlating with plasma concentrations ≥1 µM. Pharmacodynamic markers like Akt phosphorylation inhibition (≥80% reduction) and LC-MS/MS analysis of metabolites (e.g., glucuronides) confirm bioavailability and metabolic stability .

Q. How does biotransformation affect the metabolic stability of this compound?

  • Methodological Answer : Oxidative O-de-ethylation and keto conversion are dominant pathways, as shown in rabbit models using LC-HRMS. Glucuronidation at the 4-hydroxyphenyl group (yielding N-(4-hydroxyphenyl)acetamide derivatives) accounts for ~62% of metabolites, while β-decarboxylation reduces systemic exposure. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t₁/₂) and intrinsic clearance .

Q. What crystallographic data support rational drug design for piperidine-4-carboxamide analogs?

  • Methodological Answer : For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallographic data (e.g., space group P2₁/c, Z = 4) reveal planar amide geometries and piperidine chair conformations. These structural insights guide substitutions at the 4-position to optimize binding to hydrophobic pockets in target proteins .

Q. How do structural analogs (e.g., paracetamol derivatives) inform the design of this compound?

  • Methodological Answer : Analogs like N-(4-hydroxyphenyl)acetamide (paracetamol) highlight the importance of the 4-hydroxyphenyl group in COX-2 inhibition. However, replacing acetamide with piperidine-4-carboxamide introduces conformational flexibility, enhancing selectivity for non-COX targets (e.g., ion channels) while retaining metabolic stability via similar glucuronidation pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported inhibitory activity: How to resolve variability across assays?

  • Methodological Answer : Variability arises from assay conditions (e.g., CHO vs. HEK293 cells for Ca²⁺ channel studies). Standardization using internal controls (e.g., mibefradil as a T-channel reference inhibitor) and orthogonal methods (electrophysiology + calcium flux assays) reduces inconsistency. Meta-analysis of IC₅₀ values (n ≥ 3 replicates) identifies outliers due to solvent effects (e.g., DMSO >0.1% v/v) .

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